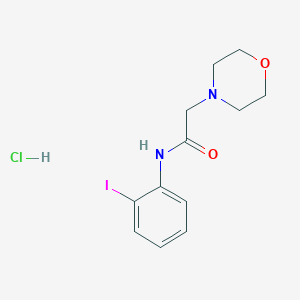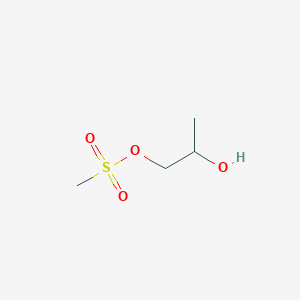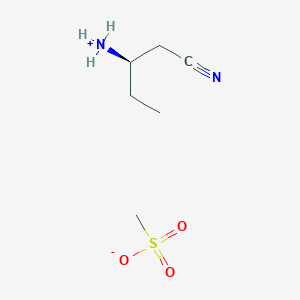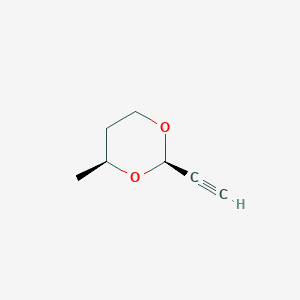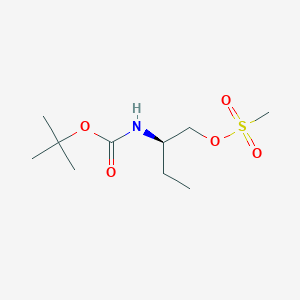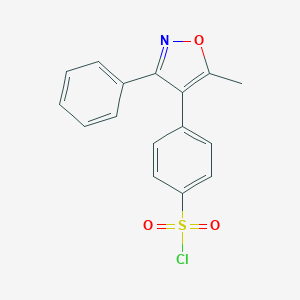
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
The compound "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including the synthesis of nitrogen-heterocycles, molecular structure analysis, and the development of antimicrobial agents. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of sulfonyl chlorides with various nucleophiles. For instance, N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with nitriles and acetylenes to yield triazoles and pyrazoles . Similarly, the synthesis of benzimidazole derivatives can be catalyzed by ionic liquids in the presence of aromatic aldehydes and atmospheric air . These methods suggest potential pathways for synthesizing the compound of interest, possibly through the reaction of appropriate isoxazole precursors with benzene sulfonyl chloride.
Molecular Structure Analysis
Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to determine the molecular structural parameters and vibrational frequencies of related compounds . These techniques can be used to predict the molecular structure of "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" and to understand its electronic properties, such as molecular electrostatic potential, which can indicate reactive sites for further chemical reactions.
Chemical Reactions Analysis
The reactivity of sulfonyl chloride derivatives is a key aspect of their chemical behavior. For example, substituted benzene sulfonamides have been synthesized through reactions involving sulfonyl chlorides . The compound of interest may similarly undergo reactions with various nucleophiles to form a range of heterocyclic structures, potentially leading to the development of new pharmaceutical agents with anti-inflammatory and anti-cancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives can be influenced by their molecular structure. Steric hindrance, for example, can affect the kinetics of substitution reactions in aqueous solutions . The compound "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" may exhibit unique properties due to the presence of the isoxazole ring and the phenyl group, which could impact its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Sulfonylation Reactions
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride is utilized in sulfonylation reactions. For example, in the Friedel-Crafts sulfonylation reaction, it acts as a reagent in the synthesis of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
Amino Acid Derivatives
Research shows the creation of amino acid derivatives using similar sulfonyl chlorides. These derivatives are significant for their potential biological and pharmacological activities (Riabchenko et al., 2020).
Molecular Characterization
The compound has been used in studies focusing on molecular characterization. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from a related sulfonyl chloride, was characterized through various spectroscopic methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432269 | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride | |
CAS RN |
509074-26-4 | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



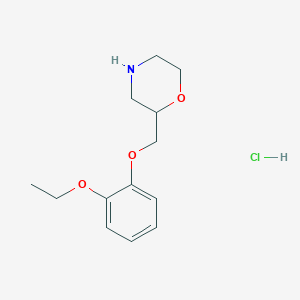
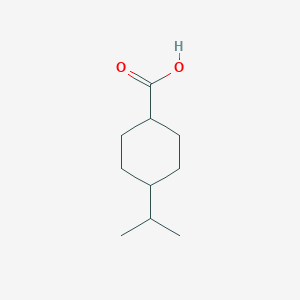
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
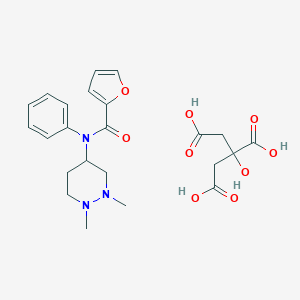
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
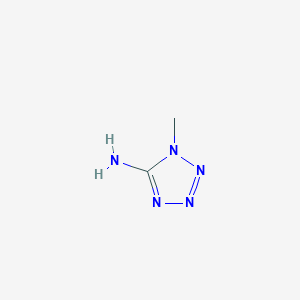
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
